molecular formula C8H3Cl2F3O B2873339 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-42-6

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2873339
CAS No.: 134099-42-6
M. Wt: 243.01
InChI Key: ZHKISGVSWWUHST-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzaldehyde core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Properties

IUPAC Name

2,3-dichloro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKISGVSWWUHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde typically involves the chlorination of 4-(trifluoromethyl)benzaldehyde. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the benzaldehyde ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic applications .

Biological Activity

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloro and trifluoromethyl groups enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and enzyme inhibition properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H3Cl2F3O\text{C}_8\text{H}_3\text{Cl}_2\text{F}_3\text{O}

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing electron-withdrawing groups like trifluoromethyl enhance antifungal activity against various strains such as Aspergillus niger and Candida tropicalis. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antifungal agents like fluconazole.

CompoundMIC against Aspergillus niger (µM)MIC against Candida tropicalis (µM)
Fluconazole26.1119.58
This compound11.5811.58

This suggests that the incorporation of a trifluoromethyl group can lead to improved antifungal efficacy due to enhanced lipophilicity and membrane permeability .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. In vitro studies indicate that this compound can inhibit the growth of cancer cells, with IC50 values comparable to established anticancer agents.

Cell LineIC50 (µM)
HepG215.3
Caco-222.7
MG6318.9

These results indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Enzyme Inhibition

The inhibition of prolyl-specific oligopeptidase (POP) by derivatives of benzaldehyde has been a focal point in neuropharmacology. Studies have shown that compounds structurally related to this compound possess significant inhibitory activity against POP, which is implicated in several central nervous system disorders.

CompoundIC50 (µM)
Compound A10.14
Compound B25.67
Compound C41.73

Molecular docking studies further elucidate the binding interactions between these compounds and the enzyme's active site, highlighting the importance of structural modifications in enhancing inhibitory potency .

Case Studies

  • Antifungal Activity : A study evaluated a series of dichlorophenyl derivatives for antifungal activity against Candida albicans. The results indicated that the presence of electron-withdrawing groups significantly improved antifungal potency.
  • Anticancer Research : In a study targeting various cancer cell lines, compounds derived from benzaldehyde showed promising antiproliferative effects, suggesting potential applications in cancer therapy.

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